![molecular formula C22H38BNOSi B12063526 (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine CAS No. 848618-13-3](/img/structure/B12063526.png)
(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a borabicyclo[3.3.2]decane core, which is functionalized with a pseudoephedrinyl group and a trimethylsilyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a subject of study in stereochemistry and asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the borabicyclo[3.3.2]decane core, followed by the introduction of the pseudoephedrinyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and stereochemical integrity of the compound.
化学反応の分析
Types of Reactions
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the borabicyclo[3.3.2]decane core.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications.
科学的研究の応用
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound’s reactivity and stability make it valuable in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism by which (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane exerts its effects involves its interaction with specific molecular targets. The pseudoephedrinyl group can interact with biological receptors, while the borabicyclo[3.3.2]decane core provides a stable framework for these interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-9-borabicyclo[3.3.2]decane: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic core, leading to variations in chemical properties and applications.
Uniqueness
The presence of the trimethylsilyl group in (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
特性
CAS番号 |
848618-13-3 |
|---|---|
分子式 |
C22H38BNOSi |
分子量 |
371.4 g/mol |
IUPAC名 |
(1S,2S)-N-methyl-1-phenyl-1-[[(10R)-10-trimethylsilyl-9-borabicyclo[3.3.2]decan-9-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C22H38BNOSi/c1-17(24-2)21(18-11-7-6-8-12-18)25-23-20-15-9-13-19(14-10-16-20)22(23)26(3,4)5/h6-8,11-12,17,19-22,24H,9-10,13-16H2,1-5H3/t17-,19?,20?,21+,22-/m0/s1 |
InChIキー |
ZOZYQBFBLCMBTA-JRPFUZFTSA-N |
異性体SMILES |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)O[C@@H](C3=CC=CC=C3)[C@H](C)NC |
正規SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC(C3=CC=CC=C3)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


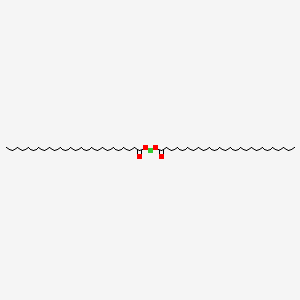
palladium(II)](/img/structure/B12063454.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
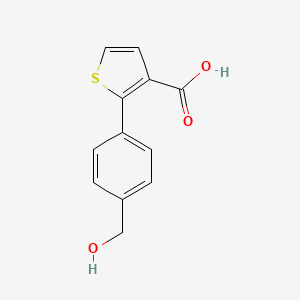
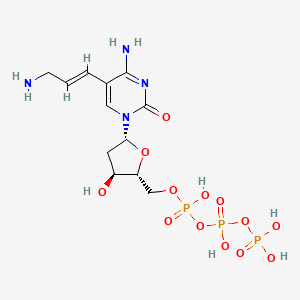
![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

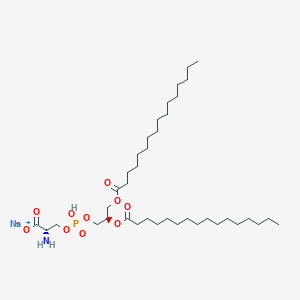

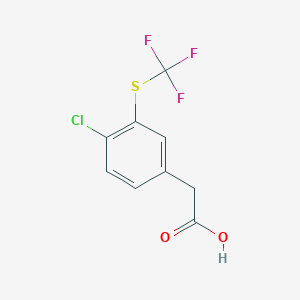

![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)

